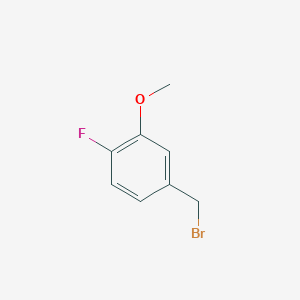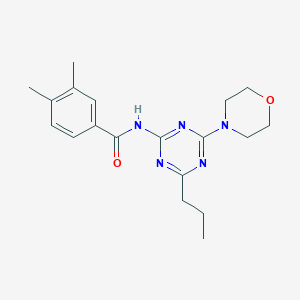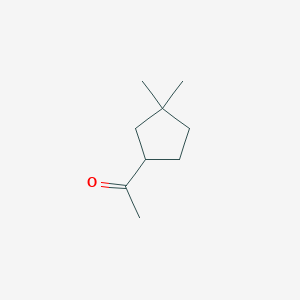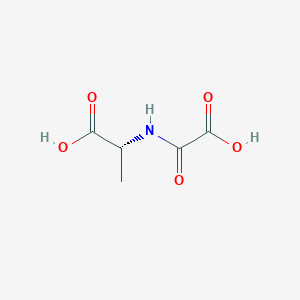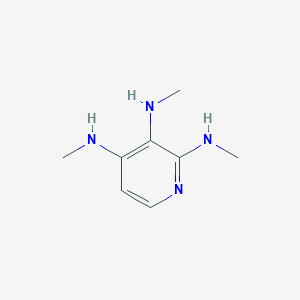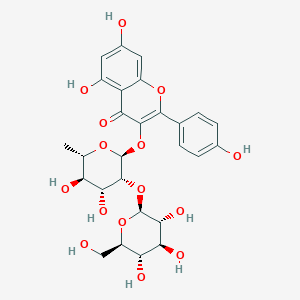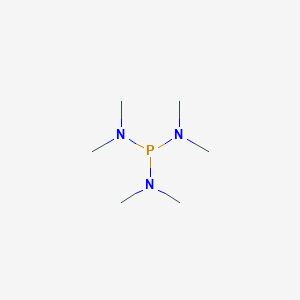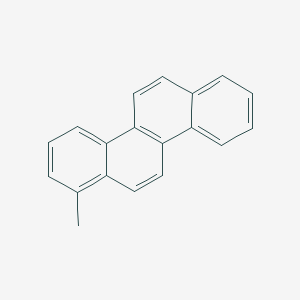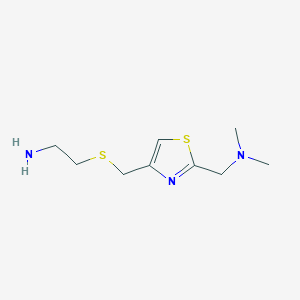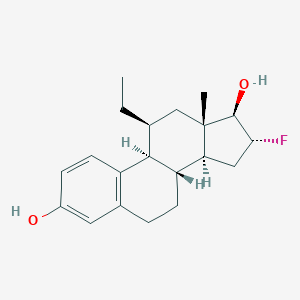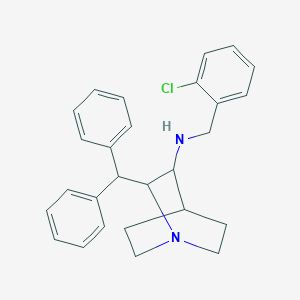
3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine, also known as J-113,397, is a synthetic compound that belongs to the class of quinuclidine derivatives. This compound has gained significant attention in scientific research due to its potential as a selective antagonist for the kappa opioid receptor. In
Mechanism Of Action
The mechanism of action of 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine involves the selective blockade of the kappa opioid receptor. This receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The activation of this receptor by endogenous opioids or synthetic agonists can lead to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase.
By blocking the kappa opioid receptor, 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine can prevent the activation of these signaling pathways and modulate the physiological and pathological processes associated with this receptor.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine depend on the specific experimental conditions and the target tissue or organ. In general, the selective blockade of the kappa opioid receptor by this compound can lead to the modulation of various physiological processes, including pain perception, stress response, and reward behavior.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine in lab experiments include its high selectivity for the kappa opioid receptor, its well-defined mechanism of action, and its potential as a therapeutic agent for various disorders. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
The future directions for the scientific research on 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine include the exploration of its potential as a therapeutic agent for various disorders, including depression, anxiety, and drug addiction. The development of new analogs and derivatives of this compound with improved pharmacological properties and reduced toxicity is also a promising direction for future research. Additionally, the investigation of the interactions between this compound and other signaling pathways and receptors may provide new insights into the physiological and pathological processes associated with the kappa opioid receptor.
Synthesis Methods
The synthesis method of 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine involves the reaction of 2-benzhydrylquinuclidine with 2-chlorobenzylamine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the final compound is obtained through purification and isolation techniques. The purity of the compound is crucial for its use in scientific research.
Scientific Research Applications
3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine has shown potential as a selective antagonist for the kappa opioid receptor. This receptor is involved in various physiological and pathological processes, including pain modulation, stress response, and addiction. The selective blockade of this receptor has been proposed as a potential therapeutic strategy for the treatment of various disorders, including depression, anxiety, and drug addiction.
properties
CAS RN |
135007-72-6 |
|---|---|
Product Name |
3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine |
Molecular Formula |
C27H29ClN2 |
Molecular Weight |
417 g/mol |
IUPAC Name |
2-benzhydryl-N-[(2-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C27H29ClN2/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,29H,15-19H2 |
InChI Key |
LURXNRSWKKLLDE-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5Cl |
Canonical SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5Cl |
synonyms |
3-(2-chlorobenzylamino)-2-benzhydrylquinuclidine 3-CABQ CBQ-3,2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



